![molecular formula C22H18F3NO3S B337587 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B337587.png)
4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a trifluoromethyl group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if
Propriétés
Formule moléculaire |
C22H18F3NO3S |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO3S/c1-15-5-11-20(12-6-15)30(28,29)14-16-7-9-17(10-8-16)21(27)26-19-4-2-3-18(13-19)22(23,24)25/h2-13H,14H2,1H3,(H,26,27) |
Clé InChI |
YWYJNGSDFXUADH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


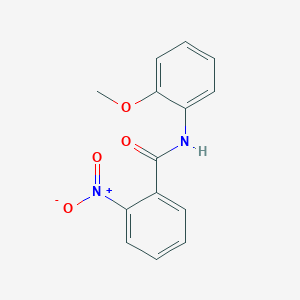
![3-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B337508.png)

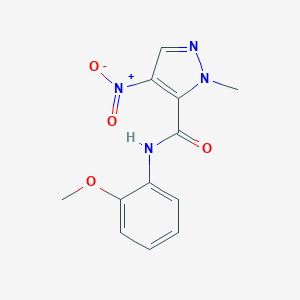
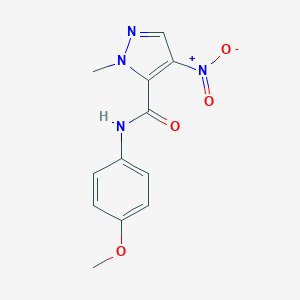
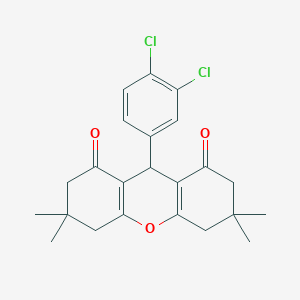
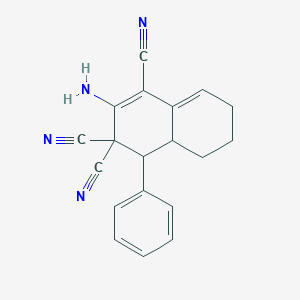
![1-[4-(Ethylsulfanyl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B337519.png)
![methyl 17-(acetyloxy)-17-[(acetyloxy)acetyl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate](/img/structure/B337520.png)
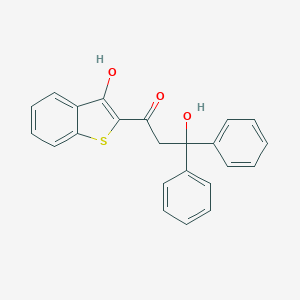
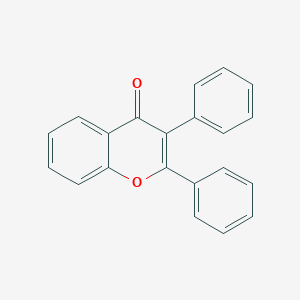
![2,2-dimethyl-3H-[1]benzothiolo[2,3-b]pyran-4-one](/img/structure/B337525.png)
![[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate](/img/structure/B337527.png)
![4a-butyl-2-[(2-fluorophenyl)(hydroxy)methylene]-1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-one](/img/structure/B337529.png)
